molecular formula C16H22ClN3O B6625378 1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one

1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one

Cat. No. B6625378
M. Wt: 307.82 g/mol
InChI Key: QDVCOAWSSVPCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one is a chemical compound that belongs to the piperidine family. It is a white crystalline powder that is used in scientific research for various purposes. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This results in an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and antidepressant effects. This compound has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. This makes it a useful tool for studying the effects of certain neurotransmitters on the body. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one. One direction is to further investigate its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as a pain reliever and as an antidepressant. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis method for 1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one involves the reaction of 3-chloropyridine-2-carbaldehyde with piperidine and 4-piperidinemethanol in the presence of a catalyst. This reaction produces the desired compound as a white crystalline powder with a high yield.

Scientific Research Applications

1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one is used in scientific research for various purposes. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a pain reliever and as an antidepressant.

properties

IUPAC Name

1-[[1-(3-chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-14-4-3-8-18-16(14)19-10-6-13(7-11-19)12-20-9-2-1-5-15(20)21/h3-4,8,13H,1-2,5-7,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVCOAWSSVPCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2CCN(CC2)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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